2,4-dichloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide
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Overview
Description
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is a chemical compound that features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions and a pyrrolidin-1-yl ethyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced derivatives of the pyrrolidine ring.
Hydrolysis: 2,4-dichlorobenzoic acid and 2-(pyrrolidin-1-yl)ethylamine.
Scientific Research Applications
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It may be used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring and the benzamide core can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzamide: Lacks the pyrrolidin-1-yl ethyl group, making it less complex.
N-(2-Pyrrolidin-1-yl)ethylbenzamide: Lacks the chlorine substituents, potentially altering its reactivity and biological activity.
2,4-Dichloro-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the pyrrolidin-1-yl ethyl group, which may affect its solubility and reactivity.
Uniqueness
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of both the dichloro substitution on the benzamide core and the pyrrolidin-1-yl ethyl group. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16Cl2N2O |
---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C13H16Cl2N2O/c14-10-3-4-11(12(15)9-10)13(18)16-5-8-17-6-1-2-7-17/h3-4,9H,1-2,5-8H2,(H,16,18) |
InChI Key |
NOXWATAPBVSDKV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)CCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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